Analgesic Potency: p-Cl vs. p-CH3 and p-Br in the Mouse Thermal Pain Model
In the foundational SAR study, the p-methyl and p-bromo derivatives exhibited the highest analgesic activity, reaching approximately 50% of the potency of morphine in a standardized mouse thermal pain assay. The p-chloro analog, while not explicitly quantified as the most potent, was demonstrated to be less active than both p-CH3 and p-Br congeners, illustrating the steep SAR gradient within the halogen/alkyl series. This establishes that 4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one serves as a moderate-activity comparator, essential for probing the electronic and steric requirements of the opioid receptor binding pocket [1].
| Evidence Dimension | In vivo analgesic potency (mouse thermal pain model) |
|---|---|
| Target Compound Data | Activity lower than the most potent analogs; exact ED50 not reported in the abstract but implicitly lower than p-CH3 and p-Br. |
| Comparator Or Baseline | p-CH3 analog: ~50% morphine potency; p-Br analog: ~50% morphine potency; Morphine: reference standard (100% potency). |
| Quantified Difference | The p-Cl analog is less potent than the p-CH3 and p-Br analogs, which achieve 50% of morphine's potency. |
| Conditions | Mouse thermal pain model (likely tail-flick or hot-plate), as described in J. Med. Chem. 1980, 23, 424–430. |
Why This Matters
This data justifies selection of the p-Cl analog for SAR studies requiring an intermediate-potency comparator to dissect electronic vs. steric contributions to opioid receptor activation.
- [1] Lednicer, D.; VonVoigtlander, P.F.; Emmert, D.E. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 1980, 23(4), 424–430. View Source
